REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:37]=[CH:36][C:9]([CH2:10][N:11]2[C:19]3[C:14](=[CH:15][C:16]([O:20]C)=[CH:17][CH:18]=3)[C:13]([S:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[C:12]2[CH2:27][C:28]([CH3:35])([CH3:34])[C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:8][CH:7]=1.Cl>C(S)(C)(C)C.C(Cl)Cl>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:10][N:11]2[C:19]3[C:14](=[CH:15][C:16]([OH:20])=[CH:17][CH:18]=3)[C:13]([S:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[C:12]2[CH2:27][C:28]([CH3:35])([CH3:34])[C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:36][CH:37]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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26.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)S
|
Name
|
|
Quantity
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32 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OC)SC(C)(C)C)CC(C(=O)OCC)(C)C)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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90 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
|
ADDITION
|
Details
|
The reaction mixture was then poured into ice
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
to provide a white solid
|
Type
|
WASH
|
Details
|
The solid was washed with 20% solution of ethyl ether in hexane
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)O)SC(C)(C)C)CC(C(=O)OCC)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |